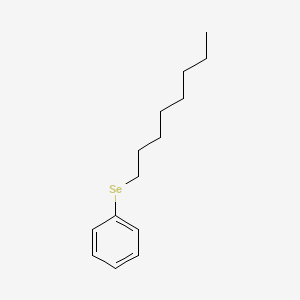

Benzene, (octylseleno)-

Description

"Benzene, (octylseleno)-" is a benzene derivative where a hydrogen atom on the aromatic ring is replaced by an octylseleno (-SeC₈H₁₇) group. This substitution introduces a selenium atom bonded to an octyl chain, creating a hybrid organoselenium compound. Selenium, a Group 16 element, imparts distinct electronic and steric properties compared to sulfur or oxygen-based substituents.

Key characteristics likely include:

- Molecular formula: C₁₄H₂₂Se (assuming substitution at one position).

- Molecular weight: ~275.3 g/mol (calculated based on selenium’s atomic mass and octyl chain).

- Reactivity: The selenium atom’s lower electronegativity (compared to sulfur) may enhance nucleophilicity and alter redox behavior .

- Applications: Potential uses in organic synthesis, catalysis, or materials science, though toxicity concerns (common with selenium compounds) require careful handling .

Propriétés

Numéro CAS |

72474-75-0 |

|---|---|

Formule moléculaire |

C14H22Se |

Poids moléculaire |

269.29 g/mol |

Nom IUPAC |

octylselanylbenzene |

InChI |

InChI=1S/C14H22Se/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |

Clé InChI |

GXVVORIWHCKDBJ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC[Se]C1=CC=CC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (octylseleno)- typically involves the introduction of an octylseleno group to a benzene ring. One common method is the reaction of octylselenol with a benzene derivative under specific conditions. The reaction may involve the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Benzene, (octylseleno)- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Types of Reactions:

Oxidation: Benzene, (octylseleno)- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or other higher oxidation states.

Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such

Comparaison Avec Des Composés Similaires

Substituent Type and Electronic Effects

Physical Properties

| Compound | Boiling Point (°C) | Solubility in Water | Molecular Weight (g/mol) |

|---|---|---|---|

| Benzene, (octylseleno)-* | ~300 (estimated) | Insoluble | ~275.3 |

| Benzenethiol | 169 | Slightly soluble | 110.18 |

| Benzene, hexyl- | 245 | Insoluble | 162.27 |

| Benzene, (1-methylethyl)- | 152 | Insoluble | 120.19 |

*Estimated based on trends in alkyl and chalcogen-substituted benzenes .

Key Insight: The long octyl chain in "Benzene, (octylseleno)-" increases molecular weight and boiling point compared to shorter-chain derivatives. Its solubility profile aligns with highly hydrophobic alkylbenzenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.